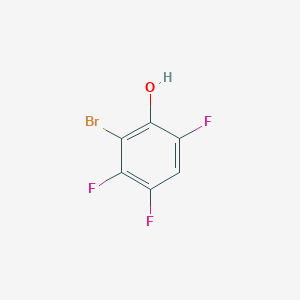

2-溴-3,4,6-三氟苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-3,4,6-trifluorophenol is a chemical compound with the molecular formula C6H2BrF3O and a molecular weight of 226.98 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for 2-Bromo-3,4,6-trifluorophenol is 1S/C6H2BrF3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H . This compound contains a total of 13 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

2-Bromo-3,4,6-trifluorophenol is a white to yellow solid . The physical and chemical properties of similar compounds like 2,4,6-Trifluorophenol include a density of 1.5±0.1 g/cm3, boiling point of 128.1±35.0 °C at 760 mmHg, and vapour pressure of 8.9±0.2 mmHg at 25°C .科学研究应用

合成和抗菌性能

2-溴-3,4,6-三氟苯酚已用于合成各种酰硫脲,这些酰硫脲表现出显着的抗菌活性,特别是对具有生物膜形成能力的铜绿假单胞菌和金黄色葡萄球菌菌株。这突显了 2-溴-3,4,6-三氟苯酚衍生物在开发具有抗生物膜特性的新型抗菌剂方面的潜力 (Limban, Marutescu, & Chifiriuc, 2011).

氟化技术

该化合物一直是探索氟化技术的研究主题,例如用二氟化氙对 2-溴-4,5-二甲基苯酚进行氟化,从而产生了几种氟化化合物。这项研究有助于开发氟化有机化合物的合成方法,这些化合物在各种化学制造过程中很有价值 (Koudstaal & Olieman, 2010).

光催化反应

在光催化应用中,2-溴-3,4,6-三氟苯酚衍生物已用于反应中以生成宝石二氟乙烯基自由基,从而合成 4-(二氟亚甲基)-四氢喹啉。这证明了该化合物在通过光氧化还原催化实现复杂化学转化的作用,为药物和材料科学研究提供了新合成途径 (Zeng, Li, Chen, & Zhou, 2022).

安全和危害

作用机制

Target of Action

It is known that halogen-substituted phenols, such as 2,4,6-trifluorophenol, have been reported to undergo peroxidase oxidation . This suggests that peroxidase enzymes could be potential targets of 2-Bromo-3,4,6-trifluorophenol.

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (potentially peroxidase enzymes) through oxidation processes .

Biochemical Pathways

The oxidation process involving peroxidase enzymes suggests that it might influence pathways related to oxidative stress and cellular detoxification .

Result of Action

Based on the potential interaction with peroxidase enzymes, it can be hypothesized that this compound might influence cellular responses to oxidative stress .

Action Environment

It is known that halogen-substituted phenols need to be handled carefully to avoid generating dust and contact with skin and eyes , suggesting that the compound’s action might be influenced by environmental conditions such as humidity and temperature.

属性

IUPAC Name |

2-bromo-3,4,6-trifluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHIJPFUVHVVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,6-trifluorophenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)